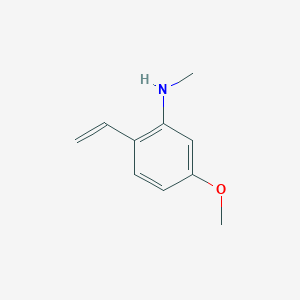

2-Ethenyl-5-methoxy-N-methylaniline

Description

2-Ethenyl-5-methoxy-N-methylaniline is a substituted aniline derivative characterized by a benzene ring with three distinct functional groups:

- Ethenyl (vinyl) group at position 2, introducing unsaturation and reactivity.

- Methoxy group at position 5, providing electron-donating effects.

- N-methyl substitution on the amine, reducing basicity compared to primary anilines.

Molecular Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol (calculated).

Properties

CAS No. |

210536-31-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-ethenyl-5-methoxy-N-methylaniline |

InChI |

InChI=1S/C10H13NO/c1-4-8-5-6-9(12-3)7-10(8)11-2/h4-7,11H,1H2,2-3H3 |

InChI Key |

NPPQLLBCXJBQEF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=C1)OC)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-5-methoxy-N-methylaniline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and subsequent nitration . Another approach is the reduction of Schiff bases using sodium borohydride, which is a powerful reducing agent that selectively reduces functional groups without affecting reducible substituents such as nitro and chloride .

Industrial Production Methods

Industrial production of 2-Ethenyl-5-methoxy-N-methylaniline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-5-methoxy-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Ethenyl-5-methoxy-N-methylaniline has several scientific research applications:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethenyl-5-methoxy-N-methylaniline involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key differences between 2-Ethenyl-5-methoxy-N-methylaniline and structurally related aniline derivatives:

Substituent Effects on Reactivity and Properties

Ethenyl vs. Methyl at Position 2

- Ethenyl Group : Introduces a reactive double bond, enabling addition or polymerization reactions. Increases molecular weight (161.20 vs. 151.21 g/mol for the methyl analog) and reduces solubility in polar solvents due to hydrophobicity .

- Methyl Group : Enhances steric hindrance and stability but lacks unsaturation-driven reactivity.

Nitro vs. Ethenyl at Position 2

- Nitro Group (5-Methoxy-N-methyl-2-nitroaniline): Strong electron-withdrawing effect reduces amine basicity (pKa ~1–2 vs. ~4–5 for ethenyl/methyl analogs). Nitro-substituted compounds are often intermediates in explosive or dye synthesis .

- Ethenyl Group : Electron-neutral, allowing the amine to retain moderate basicity, making it more suitable for nucleophilic reactions.

N-Methyl vs. Primary Amine

- N-Methyl Substitution : Reduces hydrogen-bonding capacity and solubility in water. For example, 2-Methoxy-5-methylaniline (primary amine) has higher basicity (pKa ~4.5) compared to N-methylated analogs (pKa ~3.8–4.0) .

Analytical and Spectral Characteristics

- UV-Vis Spectra : Ethenyl and nitro groups show distinct absorbance peaks (~250–300 nm for ethenyl; ~350–450 nm for nitro).

- IR Spectroscopy: Ethenyl C=C stretch (~1620 cm⁻¹) and nitro N=O stretch (~1520 cm⁻¹) serve as diagnostic markers .

Biological Activity

2-Ethenyl-5-methoxy-N-methylaniline, with the CAS number 210536-31-5, is an organic compound classified as an aromatic amine. Its structure features an ethenyl group, a methoxy group, and a methylated aniline moiety, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 2-ethenyl-5-methoxy-N-methylaniline |

| CAS Number | 210536-31-5 |

The presence of the ethenyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for biological evaluation.

The biological activity of 2-Ethenyl-5-methoxy-N-methylaniline is primarily attributed to its ability to interact with various molecular targets within biological systems. It can act as both an electrophile and a nucleophile, facilitating reactions that lead to modifications in biomolecules. The compound's mechanism involves:

- Covalent Bond Formation : The ethenyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function.

- Electrophilic Reactions : Its electrophilic nature allows it to participate in various chemical reactions that may lead to biological effects.

Biological Activity Studies

Recent studies have evaluated the compound's potential in different biological contexts:

Case Study 1: Anticancer Activity

A study evaluated the effects of various methoxy-substituted anilines on MDA-MB-435 breast cancer cells. The results indicated that certain structural modifications led to enhanced antiproliferative activity and induced significant cell cycle arrest . While specific data for 2-Ethenyl-5-methoxy-N-methylaniline were not detailed, the trends observed suggest that it may have similar effects due to its structural characteristics.

Case Study 2: Neuroprotection

In another investigation into neuroprotective agents, compounds structurally related to 2-Ethenyl-5-methoxy-N-methylaniline were tested for their ability to reduce neuronal cell death induced by oxidative stress . The findings highlighted the necessity for further exploration into the neuroprotective potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.